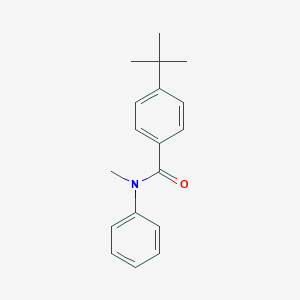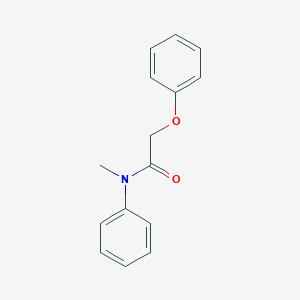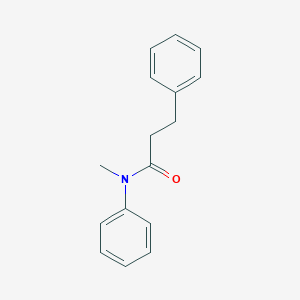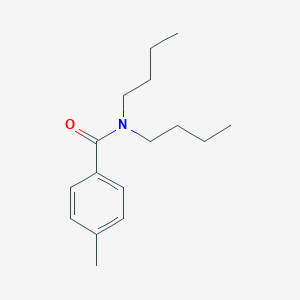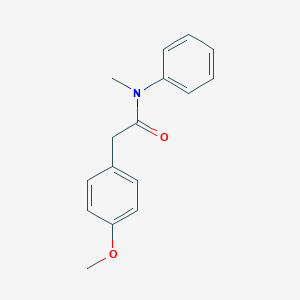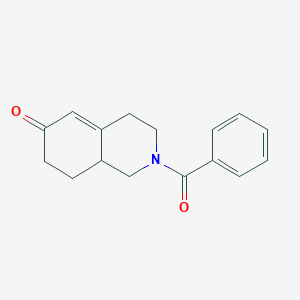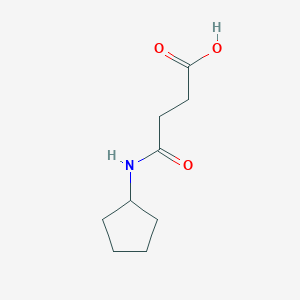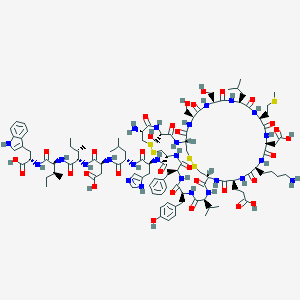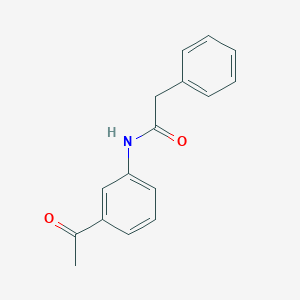![molecular formula C16H13N B181189 6,11-dihydro-5H-benzo[b]carbazole CAS No. 22044-93-5](/img/structure/B181189.png)
6,11-dihydro-5H-benzo[b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-dihydro-5H-benzo[b]carbazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. It is a bicyclic aromatic compound that contains a benzene ring fused to a carbazole ring. The compound has a molecular formula of C14H11N and a molecular weight of 193.25 g/mol.
Wirkmechanismus
The mechanism of action of 6,11-dihydro-5H-benzo[b]carbazole depends on its specific application. In medicinal chemistry, the compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. In material science and organic electronics, the compound's mechanism of action is related to its electronic properties, such as its ability to transport charge and emit light.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6,11-dihydro-5H-benzo[b]carbazole depend on its specific application. In medicinal chemistry, the compound has been shown to have anticancer activity, as well as the ability to inhibit the activity of certain enzymes. In material science and organic electronics, the compound's effects are related to its electronic properties, such as its ability to transport charge and emit light.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,11-dihydro-5H-benzo[b]carbazole in lab experiments include its high electron mobility, good luminescence properties, and ability to inhibit the activity of certain enzymes. However, the compound's limitations include its relatively low solubility in common organic solvents, as well as its potential toxicity and carcinogenicity.
Zukünftige Richtungen
For research on 6,11-dihydro-5H-benzo[b]carbazole include investigating its potential as an anticancer agent, as well as its use in organic electronics and material science. Specifically, further research could focus on developing more efficient synthesis methods for the compound, as well as exploring its potential applications in other fields of research, such as catalysis and photovoltaics. Additionally, research could focus on developing new derivatives of the compound with improved properties, such as higher solubility and lower toxicity.
Synthesemethoden
The synthesis of 6,11-dihydro-5H-benzo[b]carbazole can be achieved through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aryl-ethylamine with a carbonyl compound in the presence of an acid catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
6,11-dihydro-5H-benzo[b]carbazole has been studied for its potential applications in various fields of research, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes. In material science, the compound has been studied for its potential use in organic light-emitting diodes (OLEDs), due to its high electron mobility and good luminescence properties. In organic electronics, the compound has been investigated for its potential use in organic field-effect transistors (OFETs), due to its high charge mobility and good stability.
Eigenschaften
CAS-Nummer |
22044-93-5 |
|---|---|
Produktname |
6,11-dihydro-5H-benzo[b]carbazole |
Molekularformel |
C16H13N |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
6,11-dihydro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H13N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-8,17H,9-10H2 |
InChI-Schlüssel |
ISIMQKUGRYBTPI-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4N3 |
Kanonische SMILES |
C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



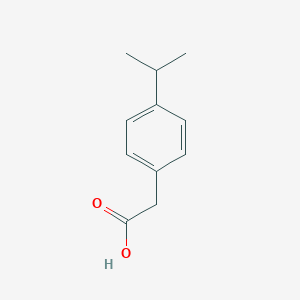
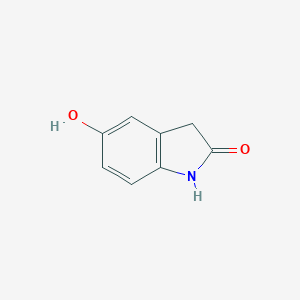
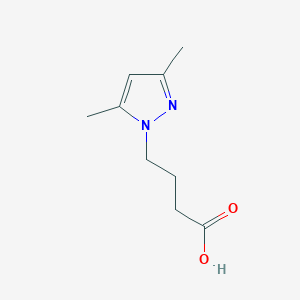
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
